molecular formula C18H22N4O3 B5508877 (3S,4S)-1-(1-ethyl-3,5-dimethylpyrazole-4-carbonyl)-4-pyridin-2-ylpyrrolidine-3-carboxylic acid

(3S,4S)-1-(1-ethyl-3,5-dimethylpyrazole-4-carbonyl)-4-pyridin-2-ylpyrrolidine-3-carboxylic acid

Cat. No.: B5508877
M. Wt: 342.4 g/mol
InChI Key: OMCPJWFDCYLPGS-ZIAGYGMSSA-N
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Description

(3S,4S)-1-(1-ethyl-3,5-dimethylpyrazole-4-carbonyl)-4-pyridin-2-ylpyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C18H22N4O3 and its molecular weight is 342.4 g/mol. The purity is usually 95%.
The exact mass of the compound (3S*,4S*)-1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)carbonyl]-4-pyridin-2-ylpyrrolidine-3-carboxylic acid is 342.16919058 g/mol and the complexity rating of the compound is 515. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Novel Synthesis Methods

Researchers have developed efficient synthesis methods for related pyrazole and pyridine derivatives, which could be applicable to the compound . For instance, a study by Ghaedi et al. (2015) discusses the facile and novel synthesis of new pyrazolo[3,4-b]pyridine products through condensation of pyrazole-5-amine derivatives and activated carbonyl groups in good to excellent yields, showcasing innovative approaches to crafting N-fused heterocyclic compounds (Ghaedi et al., 2015).

Computational and Theoretical Studies

Another area of research involves computational studies to understand the molecular structure and reactivity of similar compounds. Singh et al. (2014) conducted a comprehensive study combining synthesis, characterization, and computational analysis on ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate, providing valuable insights into molecular interactions and stability (Singh et al., 2014).

Antimicrobial and Antimycobacterial Activity

The antimicrobial and antimycobacterial activities of nicotinic acid hydrazide derivatives, as explored by Sidhaye et al. (2011), indicate the potential biomedical applications of pyrazole and pyridine derivatives. This study suggests that compounds with a similar backbone could be evaluated for their efficacy against various microbial and mycobacterial strains (Sidhaye et al., 2011).

Antioxidant Activity

Investigations into the antioxidant properties of related compounds, such as the study by Zaki et al. (2017) on 3-(pyrrol-1-yl)-4,6-dimethyl selenolo[2,3-b]pyridine derivatives, suggest that these molecules could serve as potent antioxidants. This opens up avenues for their use in combating oxidative stress-related diseases (Zaki et al., 2017).

Material Science Applications

The compound's structure hints at potential applications in material science, particularly in the development of organic frameworks and coordination polymers with specific properties. For instance, research by Sen et al. (2014) on constructing charged metal-organic frameworks showcases the strategic use of pyridine-based linkers to achieve desired structural characteristics and gas adsorption capabilities, hinting at the versatility of such compounds in material design (Sen et al., 2014).

Properties

IUPAC Name

(3S,4S)-1-(1-ethyl-3,5-dimethylpyrazole-4-carbonyl)-4-pyridin-2-ylpyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3/c1-4-22-12(3)16(11(2)20-22)17(23)21-9-13(14(10-21)18(24)25)15-7-5-6-8-19-15/h5-8,13-14H,4,9-10H2,1-3H3,(H,24,25)/t13-,14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMCPJWFDCYLPGS-ZIAGYGMSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C)C(=O)N2CC(C(C2)C(=O)O)C3=CC=CC=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=C(C(=N1)C)C(=O)N2C[C@H]([C@@H](C2)C(=O)O)C3=CC=CC=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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